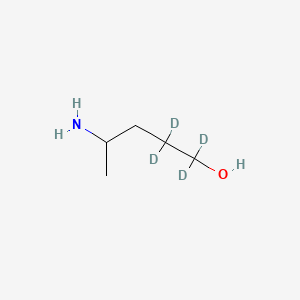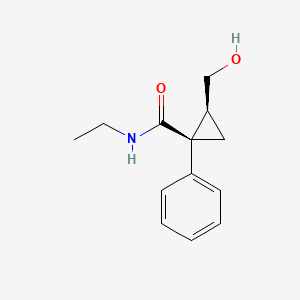
(2R,5R)-Avibactam Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. It is used in combination with beta-lactam antibiotics to enhance their effectiveness against resistant bacterial strains. This compound is particularly significant in the treatment of infections caused by multi-drug resistant bacteria.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-Avibactam Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core structure and the introduction of the sodium salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product. The scalability of the synthesis process is crucial for meeting the demand in pharmaceutical applications.
化学反应分析
Types of Reactions: (2R,5R)-Avibactam Sodium Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
(2R,5R)-Avibactam Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Used in combination with antibiotics to treat resistant bacterial infections.
Industry: Employed in the development of new pharmaceuticals and biotechnological applications.
作用机制
The mechanism of action of (2R,5R)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics, allowing them to effectively target and kill resistant bacteria. The molecular targets include the active sites of beta-lactamase enzymes, where this compound forms a stable complex, preventing the enzyme from breaking down the antibiotic.
相似化合物的比较
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with antibiotics.
Sulbactam: A beta-lactamase inhibitor with a similar mechanism of action.
Tazobactam: Often used in combination with piperacillin to treat resistant infections.
Uniqueness: (2R,5R)-Avibactam Sodium Salt is unique due to its broad spectrum of activity against various beta-lactamase enzymes, including those that are resistant to other inhibitors. Its stability and effectiveness in combination with a wide range of beta-lactam antibiotics make it a valuable tool in combating antibiotic resistance.
属性
CAS 编号 |
1797133-98-2 |
|---|---|
分子式 |
C₇H₁₀N₃NaO₆S |
分子量 |
287.23 |
同义词 |
Sulfuric Acid Mono[(1R,2R,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt; Sodium (1R,2R,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate; Avibactam Impurity 13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Methyl-d3]metanicotine](/img/structure/B1144807.png)



